2-Chloro-3-phenylpropan-1-ol
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Overview
Description
2-Chloro-3-phenylpropan-1-ol: is an organic compound with the molecular formula C9H11ClO . It is a colorless to pale yellow liquid with a benzene fragrance. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with ethylene oxide in the presence of a base, followed by chlorination . Another method involves the reduction of 3-chloro-1-phenylpropan-1-one using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of lipase CALB as a biological resolution catalyst, acidic resin as a racemic catalyst, and a 4-chlorophenol ester as an acyl donor to perform dynamic kinetic resolution . This method is advantageous due to its mild conditions, environmental friendliness, and high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 3-phenylpropan-1-ol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3-phenylpropan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products Formed
Oxidation: 3-Chloro-1-phenylpropan-1-one.
Reduction: 3-Phenylpropan-1-ol.
Substitution: 3-Phenylpropan-1-ol.
Scientific Research Applications
2-Chloro-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: This compound is used in the synthesis of drugs such as antidepressants and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions . The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
3-Chloro-1-phenylpropan-1-one: An intermediate in the synthesis of various pharmaceuticals.
3-Phenylpropan-1-ol: A related compound used in organic synthesis.
Uniqueness
2-Chloro-3-phenylpropan-1-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a substrate for enzyme-catalyzed reactions also distinguishes it from other similar compounds .
Biological Activity
2-Chloro-3-phenylpropan-1-ol, a chlorinated alcohol derivative, has garnered attention in various fields including medicinal chemistry, pharmacology, and toxicology. Its unique structure allows for diverse biological activities, making it a compound of interest for researchers exploring new therapeutic agents.
This compound has the molecular formula C10H13ClO and a molecular weight of approximately 188.67 g/mol. The presence of a chlorine atom and a phenyl group contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to traditional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This effect was particularly pronounced in breast and colon cancer cells, suggesting potential applications in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection markers within three days of treatment, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A study published in Molecules assessed the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, with treated cells showing increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers .
Toxicological Profile
While the therapeutic potential is promising, the toxicological profile of this compound warrants attention. Studies indicate that high concentrations may lead to cytotoxic effects on normal cells, emphasizing the need for dosage optimization in therapeutic applications.
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-3-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
XDBGCROHSUMXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Cl |
Origin of Product |
United States |
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